molecular formula C39H66N12O8 B10840106 H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH

Cat. No.: B10840106
M. Wt: 831.0 g/mol
InChI Key: FMWPNVFPKCUWHA-VGPFALITSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH involves solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .

Properties

Molecular Formula

C39H66N12O8

Molecular Weight

831.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-methylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)48-28(37(58)59)20-22(2)3)49-32(53)27(21-24-13-15-25(52)16-14-24)47-33(54)29-12-9-19-51(29)36(57)30(11-8-18-46-39(43)44)50(5)35(56)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,54)(H,48,55)(H,49,53)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

FMWPNVFPKCUWHA-VGPFALITSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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